2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol, have been used in the formation of hybrid graphite-diamond nanowires . This suggests that the compound may interact with its targets to induce structural changes, but further investigation is required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to facilitate charge trapping across the bulk of the device for efficient oleds . This suggests that the compound may influence electron transport pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound’s solubility in water is low, but it can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Compounds with similar structures have been shown to contribute greatly to the high density, insensitivity, and thermal stability of certain salts
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water and organic solvents could affect its distribution and efficacy in different environments. Additionally, the compound should be stored in a dry, well-ventilated place, away from fire sources and oxidizing agents , indicating that its stability could be affected by environmental conditions such as humidity and temperature.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-7-12(18)9-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHPEXDAGHDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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